Osimertinib Mesylate is the mesylate salt form of osimertinib, a third-generation, orally available, irreversible, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, osimertinib covalently binds to and inhibits the activity of numerous mutant forms of EGFR, including the secondarily-acquired resistance mutation T790M, L858R, and exon 19 deletions, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced when compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR.
See also: Osimertinib (has active moiety).
Osimertinib mesylate
CAS No.: 1421373-66-1
Cat. No.: VC0002900
Molecular Formula: C29H37N7O5S
Molecular Weight: 595.7 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 1421373-66-1 |
---|---|
Molecular Formula | C29H37N7O5S |
Molecular Weight | 595.7 g/mol |
IUPAC Name | N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid |
Standard InChI | InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4) |
Standard InChI Key | FUKSNUHSJBTCFJ-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O |
Canonical SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O |
Chemical Structure and Properties
Osimertinib mesylate (C29H37N7O5S) is a mono-anilino-pyrimidine small molecule with the IUPAC name N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide; methanesulfonic acid . The compound was developed by AstraZeneca Pharmaceuticals under the code name AZD9291, and is also known as mereletinib or Tagrisso .
The drug substance exhibits the following physicochemical properties:
Table 1: Predicted Physicochemical Properties of Osimertinib Mesylate
Property | Value | Method |
---|---|---|
Water Solubility | 0.0224 mg/mL | ALOGPS |
logP | 4.47-4.49 | ALOGPS/Chemaxon |
logS | -4.4 | ALOGPS |
pKa (Strongest Acidic) | 13.64 | Chemaxon |
pKa (Strongest Basic) | 8.87 | Chemaxon |
Physiological Charge | 1 | Chemaxon |
Polar Surface Area | 87.55 Ų | Chemaxon |
Rotatable Bond Count | 10 | Chemaxon |
Average Molecular Weight | 595.72 | - |
Monoisotopic Weight | 595.257688493 | - |
The structural characteristics of osimertinib contribute to its ability to penetrate the blood-brain barrier while maintaining selectivity for mutant EGFR over wild-type EGFR .
Mechanism of Action
Osimertinib functions as an irreversible inhibitor of EGFR tyrosine kinase by forming a covalent bond with the cysteine residue in the ATP binding site of the EGFR kinase domain . The compound was specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and exon 21 L858R substitutions) and the T790M resistance mutation, which commonly emerges during treatment with first-generation EGFR-TKIs .
Key features of osimertinib's mechanism include:
-
Nine-fold greater affinity for EGFR-sensitizing and T790M resistance mutations compared to wild-type EGFR
-
Ability to inhibit activity of other receptors including HER2, HER3, HER4, ACK1, and BLK in vitro
-
Superior penetration of the blood-brain barrier compared to earlier generation EGFR-TKIs
-
Competitive inhibition of the intracellular adenosine triphosphate–binding domain to prevent downstream signaling
This selective targeting allows osimertinib to effectively inhibit cancer cell growth while minimizing toxicity related to wild-type EGFR inhibition .
Pharmacokinetics
Osimertinib demonstrates favorable pharmacokinetic properties that contribute to its clinical efficacy and convenience of administration. The drug exhibits linear pharmacokinetics with dose-proportional increases in exposure across the dose range of 20-240 mg .
Table 2: Pharmacokinetic Properties of Osimertinib
The long half-life of osimertinib supports once-daily dosing, enhancing patient convenience and potentially improving adherence to therapy .
Clinical Efficacy
Efficacy in T790M Mutation-Positive NSCLC
The pivotal AURA3 trial demonstrated the superior efficacy of osimertinib compared to platinum-based chemotherapy in patients with T790M mutation-positive NSCLC who had progressed following treatment with a first-generation EGFR-TKI . This phase III randomized controlled trial reported the following outcomes:
Table 3: Key Efficacy Outcomes from AURA3 Trial
Supporting evidence from the single-arm AURA2 and AURAext studies showed consistent response rates, with a pooled central nervous system objective response rate (CNS ORR) of 66% and median progression-free survival ranging from 9.9 months (AURA2) to 12 months (AURAext) .
Efficacy in First-Line Treatment
The double-blind, active-controlled FLAURA trial evaluated osimertinib as first-line treatment for advanced NSCLC with EGFR exon 19 deletion or L858R mutation . Patients receiving osimertinib demonstrated significantly improved outcomes compared to those receiving first-generation EGFR-TKIs (gefitinib or erlotinib):
Table 4: Key Efficacy Outcomes from FLAURA Trial
The survival benefit was consistent across most predefined subgroups, with the notable exceptions of Asian patients (HR 1.00; 95% CI 0.75-1.32) and patients with L858R mutations (HR 1.00; 95% CI 0.71-1.40) .
Efficacy in Intracranial Metastatic Disease
A systematic review and meta-analysis of 15 studies involving 324 patients assessed the effectiveness of osimertinib in managing intracranial metastatic disease (IMD) from EGFR-mutated NSCLC . The analysis reported:
-
Central nervous system objective response rate (CNS ORR): 64% (95% CI, 53%-76%; n=195)
-
Central nervous system disease control rate (CNS DCR): 90% (95% CI, 85%-93%; n=246)
-
Median best decrease in intracranial lesion size: −40% to −64%
These findings demonstrate osimertinib's ability to effectively penetrate the blood-brain barrier and control CNS metastases, addressing a significant unmet need in NSCLC treatment .
Adverse Event | Frequency |
---|---|
Diarrhea | Common |
Rash | Common |
Dry skin | Common |
Skin inflammation around nails | Common |
Stomatitis | Common |
Fatigue | Common |
Cough | Common |
Grade 3 or higher adverse events were reported in 19% to 39% of patients across studies, which is consistent with or lower than rates observed with other targeted therapies . The AURA3 trial reported fewer grade 3 or higher toxicities in patients receiving osimertinib (23%) compared to those receiving chemotherapy .
Special safety considerations include:
-
QTc prolongation: A concentration-dependent QTc interval prolongation of 14 ms is predicted at the recommended dosage. In pooled analyses (n=1479), QTc increase from baseline of >60 ms occurred in 3.1% of patients, and QTc >500 ms in 0.8% .
-
Cardiac effects: Left ventricular ejection fraction (LVEF) decline of ≥10% from baseline and to <50% occurred in 3.2% of patients with baseline data and ≥1 follow-up assessment (n=1233) .
Dosing and Administration
The recommended dose for osimertinib is 80 mg taken orally once daily with or without food . This dosing regimen continues until disease progression or unacceptable toxicity occurs .
For patients who cannot swallow tablets, the medication can be dispersed in 60 mL of non-carbonated water, with special instructions for ensuring the complete dose is administered .
The long half-life of osimertinib (approximately 48 hours) supports the once-daily dosing schedule, potentially enhancing patient convenience and adherence .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume